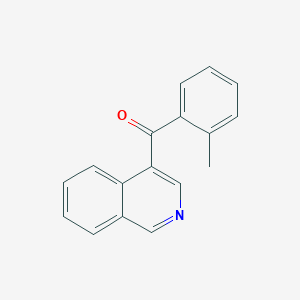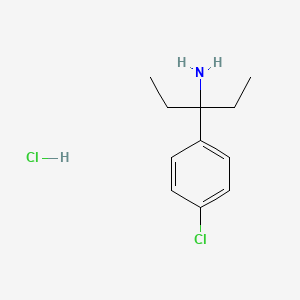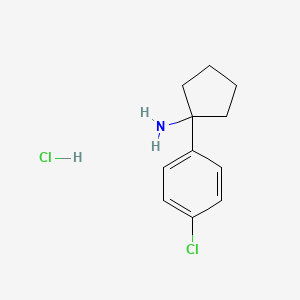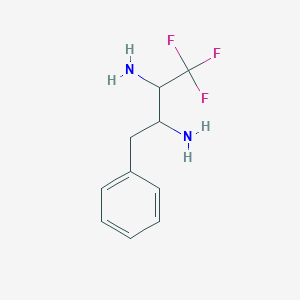
4-(2-Methylbenzoyl)isoquinoline
Übersicht
Beschreibung
4-(2-Methylbenzoyl)isoquinoline is a chemical compound with the molecular formula C17H13NO and a molecular weight of 247.29 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
Isoquinolines can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . This structure is similar to that of isoquinoline, but with a methylbenzoyl group attached at the 4-position.Chemical Reactions Analysis
Isoquinolines can undergo various chemical reactions. For instance, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed . This protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .Physical And Chemical Properties Analysis
Isoquinoline, the parent compound of this compound, is a colorless liquid at room temperature with a somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .Wissenschaftliche Forschungsanwendungen
Dual Fluorescence in Isoquinolinone Derivatives
The study by Craig et al. (2009) highlights the spectroscopic properties of a derivative of isoquinolinone, specifically 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one (MDP-BIQ), which exhibits dual fluorescence. This property is attributed to the existence of two valence tautomers of MDP-BIQ, each fluorescent in its own right. The aromatic tautomer demonstrates high fluorescence quantum yield, making these molecules potential candidates for sensors and optoelectronic applications (Craig et al., 2009).
Spiro Heterocyclization in Isoquinoline Derivatives
Bannikova et al. (2005) explored the spiro heterocyclization reactions involving substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline and 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones. This study contributes to the understanding of chemical reactions involving isoquinoline derivatives (Bannikova et al., 2005).
X-Ray Crystal Structure Analysis
Shuler et al. (2012) conducted a study on the preparation and X-ray crystal structure of various isoquinolin-1(2H)-one derivatives, including 2-methyl-N′-(4-methylbenzoyl)-N′-phenylbenzohydrazide. This research is significant for understanding the structural aspects of isoquinoline compounds (Shuler et al., 2012).
Photolysis and Pyrolysis Studies
Singh and Prager (1992) investigated the photolysis and pyrolysis of 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate. Their study provides insights into the chemical behavior of isoquinoline derivatives under different conditions (Singh & Prager, 1992).
Synthesis of Hexahydrobenzo[f]isoquinoline
Chang et al. (2010) reported a novel synthesis method for diarylhexahydrobenzo[f]isoquinoline. This method involves boron trifluoride etherate and demonstrates a new application in the synthesis of complex isoquinoline structures (Chang et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Recent developments in the synthesis of isoquinoline derivatives have focused on categorizing protocols based on the structural features of the ring architecture and crystallographically characterized reaction products . Emphasis is placed on green methods that support contemporary environmental and safety improvements .
Wirkmechanismus
Target of Action
Isoquinolines are a class of compounds that have been found to interact with a variety of biological targets. For instance, some isoquinolines have been found to inhibit Factor XIa, a protein involved in blood clotting .
Mode of Action
The exact mode of action would depend on the specific isoquinoline compound and its target. In the case of Factor XIa inhibitors, the isoquinoline compound would bind to the active site of the enzyme, preventing it from catalyzing its reaction .
Biochemical Pathways
Isoquinolines can affect various biochemical pathways depending on their targets. For example, if an isoquinoline compound inhibits a protein involved in blood clotting, it could affect the coagulation cascade .
Result of Action
The result of the compound’s action would depend on its target and mode of action. For instance, if the compound is an inhibitor of a protein involved in blood clotting, it could potentially prevent blood clots .
Eigenschaften
IUPAC Name |
isoquinolin-4-yl-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-6-2-4-8-14(12)17(19)16-11-18-10-13-7-3-5-9-15(13)16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUEQMMOPMYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)

![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)

![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1422307.png)






![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)
